N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: 3,5-Dimethylphenyl group, an aromatic moiety with electron-donating methyl groups that enhance steric bulk and modulate electronic properties.
- N2-substituent: 2-(Thiophen-2-yl)ethyl group, a heterocyclic thiophene linked via an ethyl spacer, introducing π-electron-rich and sulfur-containing features.
Oxalamides are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities and conformational rigidity.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPYWFWYHBUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,5-Dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the reaction of 3,5-dimethylphenylamine with thiophene-2-carboxylic acid chloride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium hydride or Grignard reagents.
Major Products Formed:
Oxidation reactions may yield corresponding oxo-compounds.
Reduction reactions can produce amines or alcohols.
Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacturing of advanced materials and polymers.
Mechanism of Action
The mechanism by which N1-(3,5-Dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Compound 40’s low yield (12%) contrasts with the 64% yield of Compound 42 (N-(3,5-dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide) , suggesting steric hindrance from the quinoline group in Compound 40 impedes reactivity. The target compound’s thiophene-ethyl group may offer better synthetic accessibility due to reduced steric bulk compared to quinoline.
Physicochemical and Functional Properties
- Quinoline (Compound 40): Aromatic and planar, with methoxy groups altering solubility and metabolic stability . Pyridine (XXXX): Basic nitrogen atom facilitates protonation under physiological conditions, affecting bioavailability .
- Ethyl spacers in the target compound and XXXX may improve conformational flexibility compared to rigid quinoline derivatives.
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure that includes a 3,5-dimethylphenyl group and a thiophen-2-yl ethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- IUPAC Name: N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
- Molecular Formula: CHNOS
- Molecular Weight: 318.39 g/mol
- CAS Number: 898452-41-0
The biological activity of N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is hypothesized to be linked to its structural features, which allow for interactions with various biological macromolecules. The presence of the dimethylphenyl and thiophene groups enhances lipophilicity and facilitates binding to hydrophobic pockets in proteins. This may result in modulation of enzyme activities and receptor interactions, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxalamides exhibit antimicrobial properties. For instance, compounds structurally related to N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial capabilities.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide | Staphylococcus aureus, Escherichia coli | Antimicrobial potential under investigation |
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for assessing the safety profile of N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide. Preliminary data suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is essential for minimizing side effects in potential therapeutic applications.
Study 1: Antimicrobial Evaluation
A study conducted on structurally related oxalamides demonstrated significant antibacterial activity against E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis . Further research is needed to explore the specific activity of N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide against these pathogens.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related oxalamides showed promising results in inhibiting the proliferation of various cancer cell lines. The study highlighted the importance of functional group variations in enhancing biological activity . Future studies should include N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide to evaluate its anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
